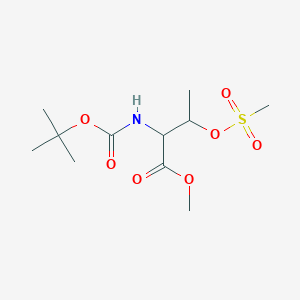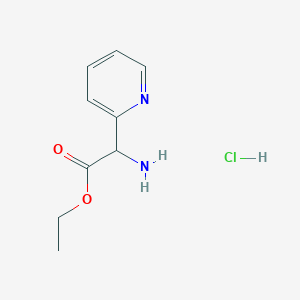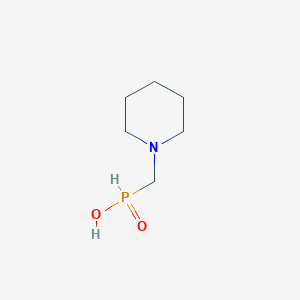
piperidin-1-ylmethylphosphinic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound with the identifier “piperidin-1-ylmethylphosphinic acid” is known as lanthanum pentanickel. It is a hexagonal intermetallic compound composed of the rare earth element lanthanum and the transition metal nickel. This compound is notable for its calcium pentacopper (CaCu5) crystal structure and its ability to store hydrogen .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Lanthanum pentanickel can be synthesized through a high-temperature solid-state reaction. The process involves mixing stoichiometric amounts of lanthanum and nickel powders, followed by heating the mixture in an inert atmosphere, such as argon, at temperatures around 1000°C. The reaction is typically carried out in a sealed quartz tube to prevent oxidation .
Industrial Production Methods
In industrial settings, lanthanum pentanickel is produced using similar high-temperature methods but on a larger scale. The raw materials are often melted together in an induction furnace, followed by controlled cooling to form the desired intermetallic compound. The resulting material is then ground into a fine powder for various applications .
Análisis De Reacciones Químicas
Types of Reactions
Lanthanum pentanickel primarily undergoes hydrogenation and dehydrogenation reactions. It can absorb hydrogen to form the hydride LaNi5Hx (x≈6) under slightly elevated pressures and low temperatures. Conversely, it releases hydrogen when the pressure decreases or the temperature increases .
Common Reagents and Conditions
Hydrogenation: Requires hydrogen gas and is typically carried out at pressures around 2 bar and temperatures below 100°C.
Dehydrogenation: Involves heating the hydride to release hydrogen, often requiring temperatures above 100°C.
Major Products Formed
Hydrogenation: Forms LaNi5Hx.
Dehydrogenation: Releases hydrogen gas and reforms LaNi5.
Aplicaciones Científicas De Investigación
Lanthanum pentanickel has several scientific research applications:
Hydrogen Storage: Due to its high hydrogen storage capacity, it is used in hydrogen storage systems for fuel cells and hydrogen-powered vehicles.
Catalysis: It serves as a catalyst in hydrogenation reactions, particularly in the hydrogenation of propylene.
Separation and Purification: Used in the separation and purification of hydrogen from gas mixtures.
Energy Storage: Employed in metal hydride batteries as a hydrogen storage material.
Mecanismo De Acción
The mechanism by which lanthanum pentanickel exerts its effects is primarily through its ability to absorb and release hydrogen. The compound’s crystal structure allows for the reversible insertion of hydrogen atoms into its lattice. This process involves the formation of metal-hydrogen bonds, which can be broken and reformed under varying pressure and temperature conditions .
Comparación Con Compuestos Similares
Similar Compounds
Calcium pentacopper (CaCu5): Shares a similar crystal structure but does not have the same hydrogen storage capacity.
Magnesium nickel (Mg2Ni): Another hydrogen storage alloy but with different storage capacities and reaction conditions.
Uniqueness
Lanthanum pentanickel is unique due to its high hydrogen storage density and the stability of its hydride form. It can store hydrogen at densities comparable to liquid hydrogen but at much lower pressures, making it safer and more efficient for practical applications .
Propiedades
IUPAC Name |
piperidin-1-ylmethylphosphinic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14NO2P/c8-10(9)6-7-4-2-1-3-5-7/h10H,1-6H2,(H,8,9) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKVCDNNEPSABNM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CP(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN(CC1)CP(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14NO2P |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
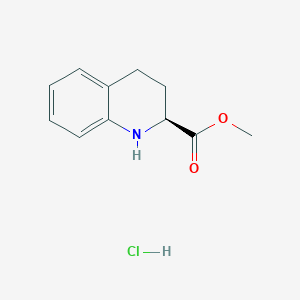
![6-chloro-1,9-dihydropyrimido[4,5-b]indol-4-one](/img/structure/B7988118.png)

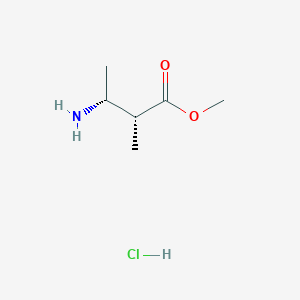
![TRANS (+/-) 1-[(TERT-BUTYL)OXYCARBONYL]-4-(2-CHLOROPHENYL)PYRROLIDINE-3-CARBOXYLIC ACID](/img/structure/B7988134.png)
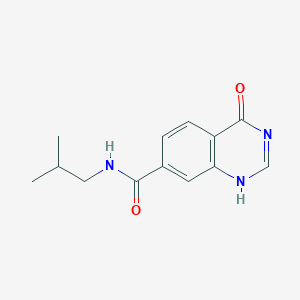
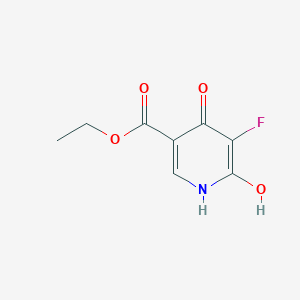
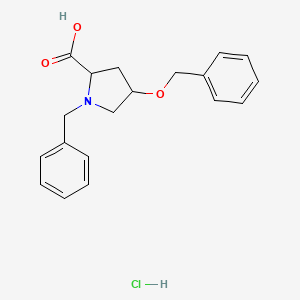
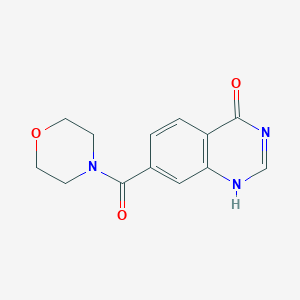
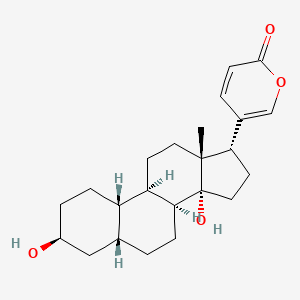
![Ethyl 2-(6-bromoh-imidazo[1,2-A]pyridin-2-YL)acetate](/img/structure/B7988178.png)
![(R)-3-[[(1,1-Dimethylethoxy)carbonyl]amino]butanethioamide](/img/structure/B7988185.png)
